3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
Overview
Description
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde is an organic compound that belongs to the class of fluorinated aromatic aldehydes. This compound is characterized by the presence of a fluorine atom at the 3-position of the benzaldehyde ring and a trifluoromethyl-substituted pyridine ring attached via an ether linkage at the 4-position. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde typically involves the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl-substituted pyridine ring can be synthesized through various methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents.
Etherification Reaction: The pyridine intermediate is then reacted with 3-fluoro-4-hydroxybenzaldehyde under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of transition metal-based catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzaldehyde ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehyde derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules . Additionally, its fluorinated structure may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: Contains a piperidine ring attached to the benzyl group.
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide: Contains an acetamide group and a similar pyridine ring.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-5-8(7-19)1-3-11(10)20-12-4-2-9(6-18-12)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCQKDSPIFOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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